Benzyl glucopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

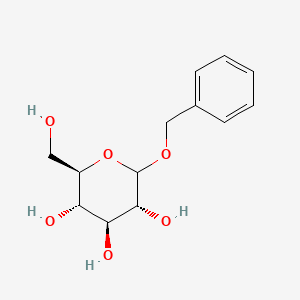

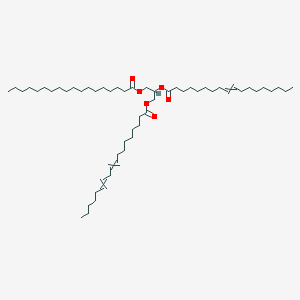

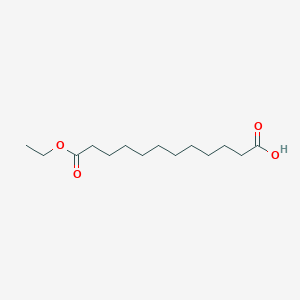

Benzyl glucopyranoside (BGP) is a sugar derivative commonly used in biochemistry and organic chemistry research. It is a synthetic compound that is composed of a benzyl group attached to a glucose moiety, and is used as a model compound for studying sugar-based compounds. Its structure and properties make it an ideal platform for studying the interactions of sugar molecules with other molecules, as well as the synthesis of new molecules. In addition to its scientific applications, BGP is also used in various industrial applications, such as food and pharmaceuticals.

Scientific Research Applications

Application in Metabolomics and Nutraceuticals

Field

This application falls under the field of Metabolomics and Nutraceuticals .

Summary of the Application

Benzyl D-Glucopyranoside is used in metabolomics, which is the large-scale study of small molecules, commonly known as metabolites, within cells, biofluids, tissues, or organisms. It’s also used in the study of nutraceuticals, which are products derived from food sources that provide extra health benefits, in addition to the basic nutritional value found in foods .

Application in Glycan Synthesis

Field

This application falls under the field of Glycan Synthesis .

Summary of the Application

Benzyl D-Glucopyranoside is used in the synthesis of glycans, particularly in the stereoselective synthesis of 1,2- cis glycosides .

Methods of Application

The synthesis of various structures of α-glucans has been achieved using recent progressive stereoselective 1,2- cis glycosylation reactions . Specific methods include the use of C2- o -tosylamide (TsNH)-benzyl (TAB) ether for bimodal glycosylation and ZnI 2 -mediated 1,2- cis glycosylation .

Application in Cytotoxicity Studies

Field

This application falls under the field of Cytotoxicity Studies .

Summary of the Application

Benzyl D-Glucopyranoside has been found to exhibit potent cytotoxic activity against certain cancer cell lines .

Results or Outcomes

Benzyl D-Glucopyranoside was found to exhibit potent cytotoxic activity against BGC-823 and A2780 cancer cell lines. The IC50 values were 2.53 and 1.85 µM, respectively .

properties

IUPAC Name |

(2R,3S,4S,5R)-2-(hydroxymethyl)-6-phenylmethoxyoxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O6/c14-6-9-10(15)11(16)12(17)13(19-9)18-7-8-4-2-1-3-5-8/h1-5,9-17H,6-7H2/t9-,10-,11+,12-,13?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKHCBYYBLTXYEV-HENWMNBSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl glucopyranoside | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-3-[(2R,3R,4S,5R,6R)-3,4-Diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B1139932.png)

![(4aR,6R,7R,8R,8aS)-6-Methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1139938.png)

![L-Ornithine, N5-[imino(methylthio)methyl]-, hydrochloride (1:1)](/img/structure/B1139944.png)